molecular formula C11H14N2O2 B2520298 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2175979-16-3

5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one

Cat. No.: B2520298
CAS No.: 2175979-16-3
M. Wt: 206.245
InChI Key: XLDVGUDENJATOG-UHFFFAOYSA-N
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Description

5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a 6-methylpyridin-2-yloxy group

Mechanism of Action

Target of Action

The primary target of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .

Mode of Action

The compound interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction can inhibit the activity of CDK2, leading to changes in the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the arrest of cell cycle progression, preventing the cells from dividing and replicating .

Pharmacokinetics

Like many other small molecule drugs, it is expected to be absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The result of the action of this compound is the inhibition of cell division and replication . By inhibiting CDK2, the compound can prevent the progression of the cell cycle, leading to cell cycle arrest . This can have potential therapeutic applications in conditions characterized by uncontrolled cell division, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the cells or tissues where the compound is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves the reaction of 6-methylpyridin-2-ol with a suitable pyrrolidinone derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 6-methylpyridin-2-ol, followed by nucleophilic substitution with a halogenated pyrrolidinone .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated compounds .

Scientific Research Applications

5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridin-2-yl derivatives: Compounds with similar pyridine ring structures.

    Pyrrolidinone derivatives: Compounds with similar pyrrolidinone ring structures.

Uniqueness

5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[(6-methylpyridin-2-yl)oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-3-2-4-11(12-8)15-7-9-5-6-10(14)13-9/h2-4,9H,5-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDVGUDENJATOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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